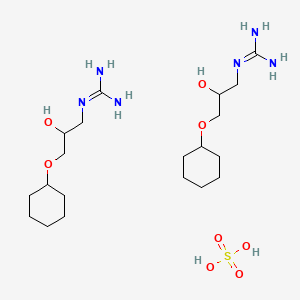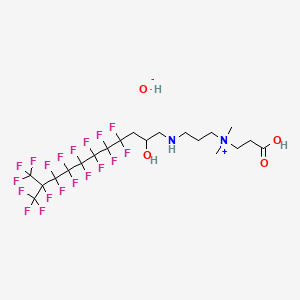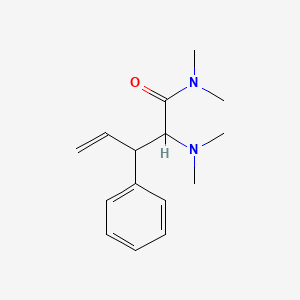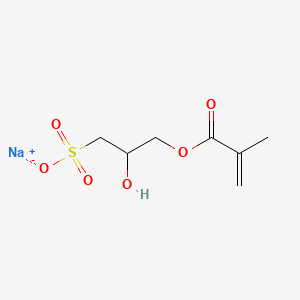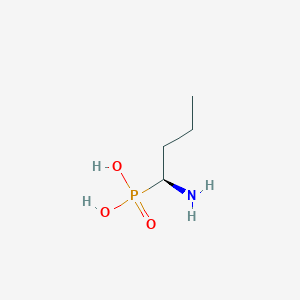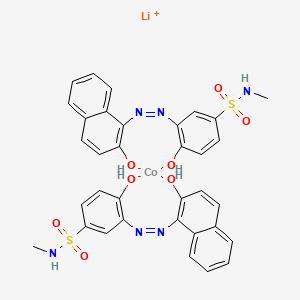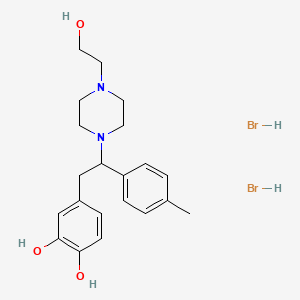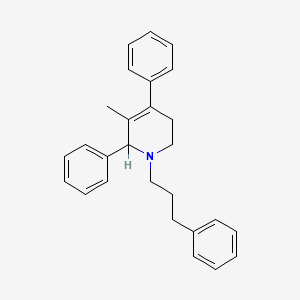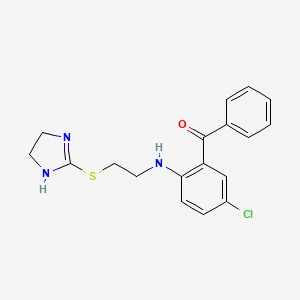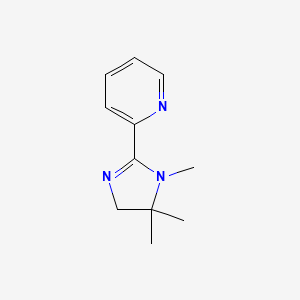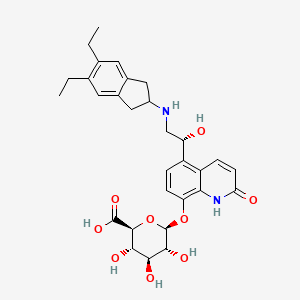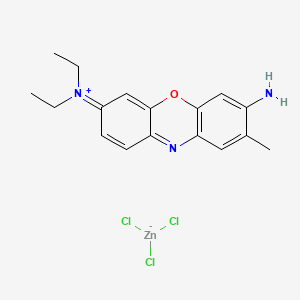
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle. The presence of amino and diethylamino groups, along with a trichlorozincate counterion, imparts distinct chemical and physical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) typically involves multi-step organic reactions. The starting materials often include phenoxazine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.
Alkylation Reactions: Incorporation of diethylamino groups via alkylation using diethylamine and suitable alkylating agents.
Metalation: Formation of the trichlorozincate complex through coordination with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Key parameters include temperature, pressure, solvent choice, and reaction time. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反应分析
Types of Reactions
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties based on the introduced functional groups.
科学研究应用
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique optical and electronic properties.
作用机制
The mechanism of action of Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The presence of amino and diethylamino groups facilitates interactions with biological macromolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2-methoxy-, chloride: Similar structure but with a dimethylamino group and methoxy substituent.
Phenoxazin-5-ium, 7-(dimethylamino)-1,2,3-trihydroxy-, chloride: Contains additional hydroxyl groups.
Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2,8-dimethyl-, chloride: Features dimethyl groups at different positions.
Uniqueness
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) is unique due to the presence of the diethylamino group and the trichlorozincate counterion, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
72854-38-7 |
|---|---|
分子式 |
C17H20Cl3N3OZn |
分子量 |
454.1 g/mol |
IUPAC 名称 |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;trichlorozinc(1-) |
InChI |
InChI=1S/C17H19N3O.3ClH.Zn/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;/h6-10,18H,4-5H2,1-3H3;3*1H;/q;;;;+2/p-2 |
InChI 键 |
PZEAPGLREZXZMI-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



